molecular formula C9H17NO2 B13069348 2-(1-Amino-2-methylcyclohexyl)acetic acid

2-(1-Amino-2-methylcyclohexyl)acetic acid

Cat. No.: B13069348
M. Wt: 171.24 g/mol
InChI Key: YUPVJKHWLNTDPS-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylcyclohexyl)acetic acid is an organic compound characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylcyclohexyl)acetic acid typically involves the following steps:

    Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the amino and carboxylic acid groups.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using Grignard reagents or other organometallic intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors and continuous flow processes to ensure high yield and purity.

    Catalysis: Employing catalytic methods to enhance reaction efficiency and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

2-(1-Amino-2-methylcyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Amino-2-methylcyclohexyl)acetic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially influencing metabolic processes or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylcyclohexanecarboxylic acid
  • 1-Amino-2-methylcyclohexane-1-carboxylic acid

Uniqueness

2-(1-Amino-2-methylcyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexane ring, which can confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(1-amino-2-methylcyclohexyl)acetic acid

InChI

InChI=1S/C9H17NO2/c1-7-4-2-3-5-9(7,10)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12)

InChI Key

YUPVJKHWLNTDPS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CC(=O)O)N

Origin of Product

United States

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